2-Cyclopropoxy-4-methoxy-1-nitrobenzene
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Overview
Description
2-Cyclopropoxy-4-methoxy-1-nitrobenzene is an organic compound with the molecular formula C10H11NO4 and a molecular weight of 209.20 g/mol . It is a disubstituted benzene derivative, featuring a cyclopropoxy group at the second position, a methoxy group at the fourth position, and a nitro group at the first position on the benzene ring. This compound is primarily used in research and development settings.
Preparation Methods
The synthesis of 2-Cyclopropoxy-4-methoxy-1-nitrobenzene can be achieved through a multi-step process involving electrophilic aromatic substitution reactions. One common synthetic route includes the following steps :
Friedel-Crafts Acylation:
Reduction: Conversion of the acyl group to an alkane via Clemmensen reduction.
Nitration: Introduction of the nitro group using a mixture of concentrated nitric acid and sulfuric acid.
Chemical Reactions Analysis
2-Cyclopropoxy-4-methoxy-1-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Scientific Research Applications
2-Cyclopropoxy-4-methoxy-1-nitrobenzene is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of nitroaromatic compounds with biological systems.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-4-methoxy-1-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The methoxy group, being an electron-donating group, directs electrophiles to the ortho and para positions on the benzene ring .
Comparison with Similar Compounds
2-Cyclopropoxy-4-methoxy-1-nitrobenzene can be compared with other similar compounds such as:
2-Cyclopropoxy-1-methoxy-4-nitrobenzene: Similar structure but with different substitution positions.
4-Cyclopropoxy-2-methoxy-1-nitrobenzene: Another isomer with different substitution positions.
1-Methoxy-4-nitrobenzene: Lacks the cyclopropoxy group, making it less sterically hindered.
These comparisons highlight the unique structural features of this compound, such as the presence of both electron-donating and electron-withdrawing groups, which influence its reactivity and applications.
Properties
CAS No. |
1243384-26-0 |
---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
2-cyclopropyloxy-4-methoxy-1-nitrobenzene |
InChI |
InChI=1S/C10H11NO4/c1-14-8-4-5-9(11(12)13)10(6-8)15-7-2-3-7/h4-7H,2-3H2,1H3 |
InChI Key |
JRURPWNXUBFYPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])OC2CC2 |
Origin of Product |
United States |
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